molecular formula C19H17ClFN3O B10816144 3-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-fluorophenyl)benzamide

3-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-fluorophenyl)benzamide

Cat. No.: B10816144
M. Wt: 357.8 g/mol
InChI Key: HWWRQDMUCRXOAR-UHFFFAOYSA-N
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Description

3-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-fluorophenyl)benzamide is a useful research compound. Its molecular formula is C19H17ClFN3O and its molecular weight is 357.8 g/mol. The purity is usually 95%.
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Biological Activity

3-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-fluorophenyl)benzamide, with the CAS number 515873-73-1, is a compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClFN3O, with a molecular weight of 357.81 g/mol. The structure features a pyrazole ring substituted with a chloro group and a benzamide moiety, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including our compound of interest. For instance, compounds with similar pyrazole structures have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
1MCF73.79
2SF-26812.50
3NCI-H46042.30

These findings suggest that modifications in the pyrazole structure can enhance anticancer activity. In particular, derivatives like N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline exhibited IC50 values as low as 3.25 mg/mL against Hep-2 cells, indicating potent cytotoxic effects .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds targeting cyclin-dependent kinases (CDKs) have shown promise in inhibiting cancer cell growth. A related study reported that specific pyrazole derivatives inhibited CDK2 with an IC50 of 0.95 nM, demonstrating their potential as effective anticancer agents .

Anti-inflammatory Activity

Beyond anticancer properties, pyrazole derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effectiveness of various pyrazole derivatives against lung cancer cell lines (A549). The results indicated that certain modifications led to enhanced apoptosis and reduced cell viability, highlighting the importance of structural optimization in drug design .
  • Case Study on Inhibition Mechanism : Another investigation focused on the inhibition of Aurora-A kinase by pyrazole derivatives. The compound demonstrated inhibitory activity with an IC50 value of 0.16 µM against this target, which is crucial for regulating cell division and has implications in cancer therapy .

Properties

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O/c1-12-18(20)13(2)24(23-12)11-14-6-5-7-15(10-14)19(25)22-17-9-4-3-8-16(17)21/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWRQDMUCRXOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=CC=C3F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.